molecular formula C12H15NO B2760211 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine CAS No. 1094481-01-2

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine

Cat. No.: B2760211
CAS No.: 1094481-01-2
M. Wt: 189.258
InChI Key: OEJPZVWTFLXFDN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It features a benzofuran moiety linked to a cyclopropylamine group via a methylene bridge . This specific structure suggests potential for use in various scientific research and development applications, particularly as a building block or intermediate in medicinal chemistry and drug discovery programs. The compound is identified with the CAS registry number 1094481-01-2, PubChem CID 43163825, and the SMILES notation C1CC1NCC2CC3=CC=CC=C3O2 . Physical data indicates that this chemical is a liquid at room temperature . This product is provided for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Please request the Safety Data Sheet (SDS) and contact the supplier for comprehensive safety information prior to handling . For specific applications in your research, such as its use as an inhibitor or agonist, please consult the scientific literature or contact our technical support team for further assistance.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,10-11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJPZVWTFLXFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

The dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of o-(3-chloropropoxy)phenol (Scheme 1a). Treatment with concentrated HCl at reflux yields 2-(chloromethyl)-2,3-dihydro-1-benzofuran in 68–72% yield.

Amination with Cyclopropanamine

The chloromethyl intermediate undergoes nucleophilic substitution with cyclopropanamine in dimethylformamide (DMF) at 80°C for 12 hours, producing the target compound in 55–60% yield (Table 1).

Table 1: Optimization of Substitution Conditions

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 12 55–60
THF 65 18 42
EtOH 70 24 38

Side products include bis-alkylated amines (8–12%) and unreacted chloromethyl precursor (15–20%).

Method 2: Reductive Amination of 2,3-Dihydro-1-benzofuran-2-ylmethanone

Oxidation of 2,3-Dihydro-1-benzofuran-2-ylmethanol

The alcohol intermediate is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Reductive Amination

Condensation of the ketone with cyclopropanamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol affords the target amine in 65–70% yield (Scheme 1b). Stereochemical outcomes depend on the reducing agent, with NaBH3CN favoring the R-configured product (78% ee).

Method 3: Catalytic Cyclization Approaches

Organocatalytic Benzoin Condensation

A one-pot double cyclization strategy employs ortho-substituted cinnamaldehydes under Brønsted base and N-heterocyclic carbene (NHC) catalysis (Scheme 2). While primarily used for cyclopenta[b]benzofurans, adapting the conditions with cyclopropane-bearing aldehydes could enable direct dihydrobenzofuran-cyclopropanamine coupling (theoretical yield: 40–50%).

Transition Metal-Mediated Cyclopropanation

Rhodium-catalyzed cyclopropanation of allylamine derivatives attached to dihydrobenzofuran precursors offers enantioselective access to the target compound. Using [Rh2(OAc)4] and diazocyclopropane, this method achieves 85% ee but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Enantioselectivity
Nucleophilic Substitution 55–60 90 High None
Reductive Amination 65–70 88 Moderate Moderate
Catalytic Cyclization 40–50* 75 Low High

*Theoretical projection based on analogous reactions.

Experimental Optimization Challenges

  • Purification : The amine’s polarity necessitates chromatographic separation using silica gel with NH4OH-modified eluents.
  • Cyclopropane Stability : Acidic conditions during substitution reactions risk ring-opening; buffered systems (pH 6–7) are critical.
  • Catalyst Loading : NHC catalysts require 10 mol% for efficient cyclization, increasing costs.

Applications and Derivatives

This compound serves as a key intermediate for fungicidal benzocycloalkene carboxamides and cannabinoid receptor modulators. Derivatives with fluorinated cyclopropane rings exhibit enhanced bioactivity (IC50: 12 nM vs. CB1 receptor).

Scientific Research Applications

N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8)

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.2 g/mol
  • Key Features: Substituted benzene ring with a nitro group (-NO₂) at the ortho position. Cyclopropane-methylamine group attached to the aromatic ring. No fused oxygen heterocycle (unlike the dihydrobenzofuran in the target compound).
  • Applications : Primarily used in laboratory research (e.g., as an intermediate in organic synthesis). The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions .
Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine C₁₃H₁₅NO 201.27 Dihydrobenzofuran, cyclopropanamine Medicinal chemistry research
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.20 Nitrobenzene, cyclopropanamine Synthetic intermediate
N-[[1-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropyl]methyl]propan-1-amine C₁₆H₂₃NO 245.36 Dihydrobenzofuran, cyclopropane, propanamine Specialty chemical synthesis

Structural Analog: N-[[1-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropyl]methyl]propan-1-amine

  • Molecular Formula: C₁₆H₂₃NO
  • Molecular Weight : 245.36 g/mol
  • Key Features :
    • Extended alkyl chain (propan-1-amine) compared to the primary amine in the target compound.
    • Additional cyclopropane ring fused to the methyl group, increasing steric bulk.
  • Applications : Likely explored for its enhanced lipophilicity, which may improve membrane permeability in drug design .

Structural Analog: 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine

  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • Key Features :
    • Propan-2-amine (isopropylamine) group attached to the dihydrobenzofuran ring.
    • Lack of cyclopropane moiety, reducing conformational rigidity.
  • Applications: Potential as a serotonin receptor modulator due to structural similarity to psychoactive phenethylamines .

Research Findings and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine introduces strong electron-withdrawing effects, contrasting with the electron-rich dihydrobenzofuran in the target compound. This difference impacts reactivity; nitro derivatives are more likely to undergo nucleophilic substitution, whereas dihydrobenzofuran-containing analogs may participate in electrophilic aromatic substitution.
  • Bioactivity: The dihydrobenzofuran scaffold is associated with binding to serotonin and dopamine receptors in CNS-targeting drugs. The cyclopropane group in the target compound may enhance metabolic stability compared to non-rigid analogs like 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine .
  • Synthetic Utility : Compounds like N-[[1-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropyl]methyl]propan-1-amine demonstrate the versatility of cyclopropane-dihydrobenzofuran hybrids in generating diverse chemical libraries for high-throughput screening.

Biological Activity

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine is an organic compound that has garnered attention for its potential biological activities, particularly as a cannabinoid receptor 2 (CB2) agonist. This article synthesizes current research findings, case studies, and relevant data concerning the biological activity of this compound.

  • IUPAC Name : this compound
  • CAS Number : 1823903-42-9
  • Molecular Formula : C₁₂H₁₅NO
  • Molecular Weight : 189.26 g/mol
  • Appearance : Liquid

This compound has been identified as a selective agonist for the CB2 receptor. The CB2 receptor is part of the endocannabinoid system and plays a significant role in modulating pain and inflammation. The compound's structure allows it to interact effectively with this receptor, leading to potential therapeutic applications in pain management.

Binding Affinity and Selectivity

Recent studies have shown that derivatives of benzofuran compounds exhibit varying degrees of selectivity for the CB2 receptor. For instance, a study indicated that certain benzofuran derivatives demonstrated increased binding affinity and selectivity compared to traditional cannabinoid agonists. The most potent compounds in this series were found to reverse neuropathic pain in animal models without affecting locomotor behavior, indicating a favorable side effect profile .

Case Studies

  • Neuropathic Pain Model :
    • In a spinal nerve ligation model, this compound was tested for its analgesic properties. The results indicated significant pain relief comparable to existing treatments without notable side effects .
  • Inflammatory Pain Studies :
    • Another study focused on the compound's efficacy in inflammatory pain models, where it showed promising results as an anti-inflammatory agent by selectively activating the CB2 receptor .

Safety and Toxicology

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have not indicated any major safety concerns for this compound. However, further comprehensive toxicological evaluations are necessary to fully understand its safety profile in humans .

Comparative Analysis Table

Compound NameCB2 Agonist ActivityPain Model EfficacySide Effects Profile
This compoundHighSignificantMinimal
MDA42 (another benzofuran derivative)ModerateComparableLow
MDA7 (previously studied compound)HighSignificantModerate

Q & A

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

  • Methodology : Forced degradation (40°C/75% RH for 4 weeks) with LC-MS/MS analysis. Identify oxidation products (e.g., benzofuran epoxides) and hydrolyzed cyclopropane derivatives. Stability-indicating methods validated per ICH Q2(R1) .

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